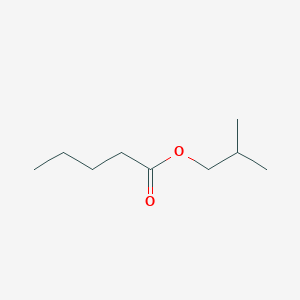
Bis(cyclopentadienyl)dimethylzirconium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)dimethylzirconium(IV) (Cp2ZrMe2) is a complex organometallic compound composed of two cyclopentadienyl rings, two methyl groups, and a zirconium atom. It is an important precursor in the synthesis of other organometallic compounds and has several applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Katalysator für kationische Ringöffnungs-Polymerisationsreaktionen
Bis(cyclopentadienyl)dimethylzirconium(IV) kann als Katalysator für kationische Ringöffnungs-Polymerisationsreaktionen verwendet werden . Dieser Prozess ist entscheidend bei der Synthese von Polymeren, bei der die Ringstruktur eines Monomers geöffnet wird und die Polymere gebildet werden.
Markovnikov-selektive intermolekulare Hydrothiolierung von terminalen Alkinen
Diese Verbindung wird in der Markovnikov-selektiven intermolekularen Hydrothiolierung von terminalen Alkinen verwendet . Diese Reaktion ist wichtig in der organischen Synthese, da sie die Addition einer Thiolgruppe an ein Alkin ermöglicht.
Ziegler-Natta-Polymerisationen von Alkenen
Bis(cyclopentadienyl)dimethylzirconium(IV) wird in Ziegler-Natta-Polymerisationen von Alkenen verwendet . Dies ist eine Art von Polymerisationsreaktion, die zur Bildung von Polymeren mit einem hohen Grad an Stereoregularität führt.
Methylaluminierung von Heterosubstituierten Arylethinen
Diese Verbindung wird bei der Methylaluminierung von heterosubstituierten Arylethinen verwendet . Diese Reaktion wird bei der Synthese komplexer organischer Moleküle verwendet.
Prekatalysator für die intramolekulare Hydroaminierung/Cyclisierung von Aminoallenen
Bis(cyclopentadienyl)dimethylzirconium(IV) wird als Prekatalysator für die intramolekulare Hydroaminierung/Cyclisierung von Aminoallenen verwendet . Diese Reaktion wird bei der Synthese cyclischer organischer Verbindungen verwendet.
Reduktionsmittel bei der Herstellung von (E)-Vinyl-Organochalkogeniden
Diese Verbindung kann als Reduktionsmittel bei der Herstellung von (E)-Vinyl-Organochalkogeniden wirken . Diese Verbindungen werden in verschiedenen chemischen Reaktionen aufgrund ihrer einzigartigen Reaktivität verwendet.
Herstellung von Dioxaborolan-Derivaten
Bis(cyclopentadienyl)dimethylzirconium(IV) wird bei der Herstellung von Dioxaborolan-Derivaten verwendet . Diese Derivate sind wichtige Zwischenprodukte für die Synthese von Brücken-Nikotin-Analoga.
Funktionalisierung von Olefinen und Alkinen
Diese Verbindung wird als Reagenz für die Funktionalisierung von Olefinen und Alkinen verwendet . Dies ermöglicht die Modifikation dieser Verbindungen, was zur Herstellung neuer und nützlicher organischer Moleküle führt.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Bis(cyclopentadienyl)dimethylzirconium(IV), also known as Dimethyldicyclopentadienylzirconium or Dimethylzirconocene , primarily targets the catalytic processes in chemical reactions . It is a catalyst suitable for olefin metathesis .
Mode of Action
As a catalyst, Bis(cyclopentadienyl)dimethylzirconium(IV) facilitates chemical reactions without being consumed in the process . It interacts with its targets, the reactants, by lowering the activation energy required for the reaction to proceed .
Biochemical Pathways
Bis(cyclopentadienyl)dimethylzirconium(IV) is involved in several biochemical pathways, including:
- Cationic ring-opening polymerization reactions : It catalyzes the polymerization of cyclic monomers .
- Markovnikov-selective intermolecular hydrothiolation of terminal alkynes : It aids in the addition of sulfur across a carbon-carbon triple bond .
- Ziegler-Natta polymerizations of alkenes : It catalyzes the polymerization of alkenes to form polymers .
- Methylalumination of heterosubstituted arylethynes : It assists in the addition of a methylaluminum group to an arylacetylene .
- Intramolecular hydroamination/cyclisation of aminoallenes : It catalyzes the cyclization of aminoallenes to form nitrogen-containing rings .
Pharmacokinetics
It’s important to note that it has a melting point of 170°c (dec) , suggesting that it is stable under normal environmental conditions.
Result of Action
The result of Bis(cyclopentadienyl)dimethylzirconium(IV)'s action is the facilitation of various chemical reactions, leading to the formation of new compounds . For example, it can help produce polymers through Ziegler-Natta polymerization or facilitate the formation of nitrogen-containing rings through intramolecular hydroamination/cyclisation of aminoallenes .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Bis(cyclopentadienyl)dimethylzirconium(IV) can be achieved through the reaction of cyclopentadienylzirconium chloride with methylmagnesium bromide followed by treatment with hydrochloric acid and dimethylzinc.", "Starting Materials": ["Cyclopentadienylzirconium chloride", "Methylmagnesium bromide", "Hydrochloric acid", "Dimethylzinc"], "Reaction": [ "Add cyclopentadienylzirconium chloride to a flask containing anhydrous diethyl ether", "Slowly add methylmagnesium bromide to the flask while stirring and maintain the reaction temperature at -78°C", "Allow the reaction mixture to warm up to room temperature and then add hydrochloric acid dropwise to quench the reaction", "Add dimethylzinc to the mixture and stir for several hours", "Filter the resulting solid and wash with diethyl ether", "Dry the product under vacuum" ] } | |
| 12636-72-5 | |
Molekularformel |
C12H16Zr |
Molekulargewicht |
251.48 g/mol |
IUPAC-Name |
carbanide;cyclopenta-1,3-diene;zirconium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
InChI-Schlüssel |
DODJODCRXRWTMX-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |
Kanonische SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















